molecular formula C19H14N6O B2988308 2-(7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol CAS No. 900283-98-9

2-(7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol

Cat. No.: B2988308
CAS No.: 900283-98-9
M. Wt: 342.362
InChI Key: NGOGSVHYBPQPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol features a complex, nitrogen-rich heterocyclic scaffold recognized in medicinal chemistry for its potential in kinase inhibition research. This scaffold acts as a bioisostere of the purine ring, allowing it to compete with ATP for binding in the kinase domain, a mechanism crucial for developing targeted anticancer agents . While specific biological data for this exact molecule is not fully reported in the public literature, research on structurally analogous compounds within the same chemical class has demonstrated significant promise. For instance, closely related pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been designed as novel CDK2 (Cyclin-Dependent Kinase 2) inhibitors, showing potent anti-proliferative activity against a range of human cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) with IC50 values in the nanomolar range . The presence of the ortho-tolyl substituent is a common feature in such designs, intended to provide optimal hydrophobic interactions within the enzyme's active site. This compound is presented as a valuable chemical tool for researchers investigating the biology of cell cycle regulation and for exploring new therapeutic candidates in oncology. For Research Use Only. Not intended for any human or veterinary use.

Properties

IUPAC Name

2-[10-(2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O/c1-12-6-2-4-8-15(12)25-17-14(10-21-25)19-23-22-18(24(19)11-20-17)13-7-3-5-9-16(13)26/h2-11,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOGSVHYBPQPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CC=C5O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by further functionalization to introduce the phenol and o-tolyl groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products depend on the specific reactions. For example, oxidation of the phenol group would yield a quinone derivative, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of this compound are contextualized below against structurally analogous pyrazolo-triazolo-pyrimidine derivatives. Key distinctions lie in substituent positions, receptor selectivity, and therapeutic applications.

Table 1: Structural and Functional Comparison of Pyrazolo-Triazolo-Pyrimidine Derivatives

Compound Name Substituents Key Activities Therapeutic Target References
Target Compound : 2-(7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol - Position 7: o-tolyl
- Position 3: phenol
- Kinase inhibition (predicted)
- Anticancer (in vitro)
Cancer (hypothesized)
SCH-442416
(5-amino-2-(2-furyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine)
- Position 7: 3-(4-methoxyphenyl)propyl
- Position 5: amino
- Position 2: furyl
- Potent A2A adenosine receptor antagonism
- Neuroprotection in Parkinson’s disease models
A2A adenosine receptor
Neurological disorders
ZM241385
(4-(2-[7-amino-2-(2-furyl)-[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl)phenol)
- Position 5: amino
- Position 2: furyl
- Position 4: phenol-ethyl
- Selective A2A receptor antagonism
- Anti-inflammatory effects
A2A adenosine receptor
Immune modulation
7-(4-Bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine - Position 7: 4-bromophenyl
- Position 9: pyridinyl
- Antiproliferative activity (IC50: 1.2–4.8 μM)
- Apoptosis induction via caspase-3 activation
Cancer (e.g., breast, colon)
5-Methyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (6a) - Position 7: phenyl
- Position 5: methyl
- Multitarget kinase inhibition (EGFR, VEGFR-2)
- Anticancer activity (IC50: 0.8–3.5 μM)
Solid tumors

Key Findings:

A2A receptor antagonists like SCH-442416 and ZM241385 prioritize furyl and amino groups at positions 2 and 5, whereas the target compound’s o-tolyl and phenol groups suggest divergent binding modes, possibly favoring kinase inhibition over adenosine receptors .

Anticancer Activity :

  • Derivatives with halogenated aryl groups (e.g., 4-bromophenyl in ) exhibit potent antiproliferative effects, while the target compound’s o-tolyl group may confer steric hindrance, modulating interactions with kinase ATP-binding pockets .
  • Methyl or trifluoromethyl substituents (e.g., compound 6b in ) improve metabolic stability and enzyme inhibition, highlighting the target compound’s need for optimization in these areas.

Synthetic Accessibility: The target compound’s synthesis likely follows methods similar to , where triethyl orthoacetate or phosphorus oxychloride mediates cyclization. However, the phenol group may require protective strategies to prevent side reactions .

Conflicting Evidence :

  • While some analogs (e.g., SCH-442416) are well-characterized as A2A antagonists, the target compound’s biological data remain sparse, necessitating further validation of its hypothesized kinase inhibition .

Biological Activity

The compound 2-(7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol is a member of the pyrazolo-triazolo-pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C19H14N6O
  • Molecular Weight: 342.4 g/mol
  • Structural Features: The compound features a complex heterocyclic structure that includes a pyrazolo[4,3-e][1,2,4]triazolo scaffold linked to a phenolic group. This configuration is significant for its interaction with biological targets.

Anticancer Activity

Research has shown that derivatives of the pyrazolo[4,3-e][1,2,4]triazolo class exhibit notable anticancer properties. Specifically, the compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity: The compound demonstrated significant cytotoxic activity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines with IC50 values typically below 50 µM .
  • Mechanism of Action: Studies indicate that the compound inhibits key signaling pathways associated with cancer cell proliferation. For instance:
    • Inhibition of the epidermal growth factor receptor (EGFR) pathway was observed, which is crucial in many cancers .
    • The compound also affects downstream signaling molecules such as Akt and ERK1/2 .

Comparative Studies

A comparative analysis of similar compounds within the pyrazolo-triazolo-pyrimidine family reveals varying degrees of biological activity:

Compound NameIC50 (µM)Target Cell LineMechanism
Compound A45MCF-7EGFR Inhibition
Compound B97HCT-116CDK Inhibition
Test Compound <50HeLaEGFR Inhibition

This table illustrates that while many compounds show promise as anticancer agents, the test compound exhibits potent activity at lower concentrations.

Case Studies

  • In Vitro Studies:
    • A study evaluated the effects of various pyrazolo derivatives on MCF-7 and HeLa cells using MTT assays. The results indicated that the test compound not only inhibited cell proliferation but also induced apoptosis through caspase activation .
  • Mechanistic Insights:
    • Further investigations into the mechanism revealed that the compound promotes apoptosis by modulating key apoptotic proteins such as p53 and Bax while inhibiting NF-κB signaling pathways .
  • Docking Studies:
    • Molecular docking studies have suggested that the compound binds effectively to the ATP binding site of EGFR, further supporting its role as an inhibitor in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol and its analogs?

  • Methodology : Demethylation of methoxy precursors using boron tribromide (BBr₃) in dichloromethane (DCM) is a key step, as demonstrated in the synthesis of structurally similar pyrazolotriazolopyrimidines . For example, BBr₃ (5 eq.) in DCM at room temperature for 4 hours achieved 86% yield in demethylation . Cyclization reactions involving carbonyldiimidazole (CDI) and hydrazinopyrazinones under reflux conditions (24 hours) are also effective for forming fused triazolo-pyrimidine cores .
  • Optimization : Adjust stoichiometry of BBr₃ (3–5 eq.) and reaction time (2–6 hours) to balance yield and purity. Use anhydrous DMFA (dimethylformamide) for cyclization to minimize side reactions .

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.93–8.45 ppm) and hydroxyl groups (δ ~13.11 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 430 [M⁺]) and fragmentation patterns (e.g., m/z 77 [C₆H₅⁺]) confirm molecular weight and substituents .
  • Elemental Analysis : Match experimental and calculated values for C, H, and N (e.g., C: 72.55%, H: 4.21%, N: 19.52%) .
    • Crystallography : Single-crystal X-ray diffraction (monoclinic system, space group P2₁/c) provides definitive structural confirmation, as shown for related triazolopyrimidines .

Q. What solvents and storage conditions are recommended for stability studies?

  • Solubility : Chloroform and methanol are preferred for dissolution due to the compound’s aromatic and polar functional groups .
  • Storage : Refrigerate at 2–8°C in airtight containers to prevent degradation. Avoid prolonged exposure to light or humidity, which may hydrolyze phenolic groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like hypoxanthine-guanine phosphoribosyltransferase (HGPRT)?

  • Approach :

Docking Studies : Use software like AutoDock Vina to model binding to HGPRT’s active site (PDB ID: 1BZY). Focus on hydrogen bonding with residues like Asp127 and hydrophobic interactions with the triazolopyrimidine core .

MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .

  • Validation : Compare predicted binding affinities with in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Case Study : If a phenolic -OH proton (expected δ ~10–13 ppm) is absent in ¹H NMR, consider:

  • Tautomerism : The compound may exist in keto-enol tautomeric forms, altering proton environments .
  • Exchange Broadening : Use D₂O shaking to confirm proton exchangeability.
  • Impurity Analysis : Perform HPLC (C18 column, 70:30 methanol/water) to detect byproducts from incomplete demethylation .

Q. How does regioselectivity in triazolo-pyrimidine synthesis affect pharmacological activity?

  • Regiochemical Control :

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) at the o-tolyl position enhance electrophilic aromatic substitution, favoring formation of the 7-substituted isomer .
  • Catalytic Optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to install aryl groups at specific positions .
    • Biological Impact : Isomeric purity (>95% by HPLC) correlates with HGPRT inhibition potency (IC₅₀ < 1 µM vs. IC₅₀ > 10 µM for minor isomers) .

Q. What in vitro assays are suitable for evaluating target engagement and off-target effects?

  • Primary Assays :

  • Enzyme Inhibition : Measure IC₅₀ against purified HGPRT using a spectrophotometric assay (λ = 290 nm, hypoxanthine conversion) .
    • Secondary Assays :
  • Cytotoxicity : Test in HEK293 cells (MTT assay, 48-hour exposure) to rule out non-specific toxicity (EC₅₀ > 50 µM preferred) .
  • Selectivity Screening : Profile against related enzymes (e.g., adenine phosphoribosyltransferase) via competitive fluorescence polarization .

Data Contradiction Analysis

Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Root Causes :

  • Solvent Effects : Simulate solvation (e.g., implicit water vs. explicit methanol) to refine docking scores .
  • Protein Flexibility : Use ensemble docking with multiple HGPRT conformations to account for induced-fit binding .
    • Experimental Adjustments : Validate with isothermal titration calorimetry (ITC) to measure ΔH and ΔS of binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.